2-Butyl-6,7-dimethyl-1'-prop-2-enylspiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9-trione
Overview
Description
1’-allyl-2-butyl-6,7-dimethyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9(1’H)-trione is a complex organic compound featuring a spiro structure. This compound is part of the indole derivatives family, which are known for their significant biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 1’-allyl-2-butyl-6,7-dimethyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9(1’H)-trione involves several steps. The synthetic routes typically start with the preparation of the indole core, followed by the construction of the spiro structure. Common methods for synthesizing indole derivatives include the Fischer indole synthesis, Bartoli indole synthesis, and the Larock indole synthesis . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1’-allyl-2-butyl-6,7-dimethyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9(1’H)-trione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Scientific Research Applications
This compound has diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a building block for synthesizing more complex molecules with potential therapeutic properties. In medicinal chemistry, indole derivatives are explored for their antiviral, anticancer, and antimicrobial activities . Additionally, they are used in the development of new drugs and as probes in biological studies.
Mechanism of Action
The mechanism of action of 1’-allyl-2-butyl-6,7-dimethyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9(1’H)-trione involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, making it useful in therapeutic applications .
Comparison with Similar Compounds
Similar compounds to 1’-allyl-2-butyl-6,7-dimethyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9(1’H)-trione include other indole derivatives such as:
- 1-methylindole
- 2-phenylindole
- 3-acetylindole
These compounds share the indole core structure but differ in their substituents, which can significantly affect their biological activity and chemical properties . The unique spiro structure of 1’-allyl-2-butyl-6,7-dimethyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9(1’H)-trione distinguishes it from other indole derivatives, potentially offering unique biological activities and applications.
Properties
IUPAC Name |
2-butyl-6,7-dimethyl-1'-prop-2-enylspiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4/c1-5-7-13-29-25(31)24-22(23(30)18-14-16(3)17(4)15-21(18)33-24)27(29)19-10-8-9-11-20(19)28(12-6-2)26(27)32/h6,8-11,14-15H,2,5,7,12-13H2,1,3-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKCUWNVPKDIPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C13C4=CC=CC=C4N(C3=O)CC=C)C(=O)C5=C(O2)C=C(C(=C5)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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